Cas no 2034233-37-7 (1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one)

1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one structure
2034233-37-7 structure
Product name:1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
CAS No:2034233-37-7
MF:C25H29N3O2
MW:403.5167
CID:5348273

1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenylbutan-1-one
    • 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
    • 2-phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one
    • Inchi: 1S/C25H29N3O2/c1-3-21(20-12-5-4-6-13-20)25(29)28-15-9-11-19(17-28)16-23-26-24(27-30-23)22-14-8-7-10-18(22)2/h4-8,10,12-14,19,21H,3,9,11,15-17H2,1-2H3
    • InChI Key: HPEKPDODVUNVFA-UHFFFAOYSA-N
    • SMILES: O=C(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C2=NC(C3=C([H])C([H])=C([H])C([H])=C3C([H])([H])[H])=NO2)C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 551
  • XLogP3: 5.2
  • Topological Polar Surface Area: 59.2

1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6497-1043-25mg
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
25mg
$109.0 2023-09-08
Life Chemicals
F6497-1043-10μmol
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6497-1043-20mg
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
20mg
$99.0 2023-09-08
Life Chemicals
F6497-1043-2μmol
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6497-1043-75mg
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
75mg
$208.0 2023-09-08
Life Chemicals
F6497-1043-20μmol
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
20μmol
$79.0 2023-09-08
Life Chemicals
F6497-1043-2mg
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
2mg
$59.0 2023-09-08
Life Chemicals
F6497-1043-15mg
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
15mg
$89.0 2023-09-08
Life Chemicals
F6497-1043-1mg
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
1mg
$54.0 2023-09-08
Life Chemicals
F6497-1043-50mg
1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one
2034233-37-7
50mg
$160.0 2023-09-08

Additional information on 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one

Introduction to 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one and Its Significance in Modern Chemical Research

The compound with the CAS number 2034233-37-7, specifically 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one, represents a fascinating molecule in the realm of pharmaceutical chemistry. This intricate structure combines multiple pharmacophoric elements, making it a subject of intense interest for researchers exploring novel therapeutic agents. The presence of a piperidine ring and a phenylbutanone moiety appended to a 1,2,4-oxadiazole scaffold suggests potential interactions with biological targets that could be exploited for medicinal applications.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The 1,2,4-oxadiazole core is particularly noteworthy due to its prevalence in bioactive molecules. This heterocycle is known for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. In the context of 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one, the oxadiazole ring likely contributes to the molecule's binding affinity by forming critical hydrogen bonds or π-stacking interactions with target proteins.

The piperidine moiety is another key structural feature that often enhances oral bioavailability and metabolic stability. Piperidine derivatives are frequently encountered in approved drugs due to their favorable pharmacokinetic properties. The specific substitution pattern in this compound, featuring a methyl group on the phenyl ring and a complex alkyl chain extending from the piperidine nitrogen, adds another layer of complexity that may influence its pharmacological profile. Such structural diversity is often explored to optimize potency and selectivity.

Moreover, the phenylbutanone component introduces additional aromaticity and potential for hydrophobic interactions. This moiety is commonly found in central nervous system (CNS) drugs, where it can modulate neurotransmitter activity. The combination of these elements suggests that 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one may exhibit dual or multifunctional activity, targeting multiple pathways simultaneously.

In light of recent research trends, this compound aligns well with the growing interest in structure-based drug design. High-throughput screening (HTS) and computational modeling have become indispensable tools for identifying promising candidates. The unique scaffold of 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-phenylbutan-1-one makes it an attractive candidate for virtual screening campaigns aimed at discovering novel inhibitors or modulators of therapeutic relevance.

One particularly exciting avenue involves exploring the compound's potential as an intermediate in the synthesis of more complex derivatives. By modifying specific functional groups—such as the alkyl chain or the phenyl ring—chemists can generate libraries of analogs with tailored properties. Such libraries are instrumental in de novo drug design approaches, where iterative modifications are made based on structural and functional data.

The role of computational chemistry cannot be overstated in modern drug discovery. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes and receptors implicated in diseases such as cancer and neurodegeneration. For instance, preliminary simulations suggest potential binding to kinases or ion channels due to its ability to fit into hydrophobic pockets while forming hydrogen bonds through the oxadiazole and piperidine moieties.

Experimental validation remains crucial for translating computational predictions into tangible results. In vitro assays are being conducted to assess the compound's biological activity across multiple assays. These studies aim to determine whether 1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yi]methyl}piperidin-iynl)-2-ph-enyIbutan-l-one exhibits inhibitory effects on key enzymes or modulates receptor signaling pathways. Preliminary data from these assays could provide insights into its therapeutic potential and guide further optimization efforts.

The synthesis of this compound also presents an opportunity to explore innovative synthetic methodologies. Modern organic chemistry has seen significant advancements in catalytic processes that can streamline complex molecule construction. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the efficient assembly of intricate scaffolds like that of CAS no 2034233 37 7. Optimizing synthetic routes not only reduces production costs but also allows for greater flexibility in modifying the molecular structure.

Future directions may include exploring derivatives with enhanced solubility or improved pharmacokinetic profiles through prodrug strategies. Prodrug formulations can mitigate issues such as poor oral absorption or rapid metabolism by converting into active forms within biological systems. Additionally, investigating the compound's behavior in vivo will be essential for understanding its overall efficacy and safety profile before moving toward clinical development.

The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, and computer scientists. By integrating experimental data with computational insights, 1-(3-{[3-(2-methylphenyI)-l , 24 - oxadiazol - 5 - yl ]methyl } piperidin - l - yl ) - 2 - phenyIbutan-l-one exemplifies how multidisciplinary approaches can accelerate the discovery of novel therapeutics.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd